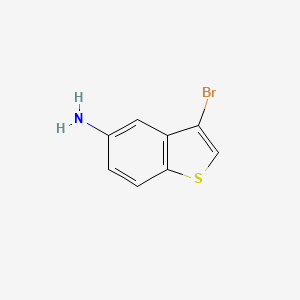
4-(oxolan-3-yloxy)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-3-yloxy)-1H-pyrazole (4-OXP) is an organic compound that belongs to the pyrazole family of compounds. It is a five-membered heterocycle with two nitrogen atoms and three oxygen atoms. 4-OXP is an important intermediate in the synthesis of several other pyrazoles. It has been widely used in the synthesis of various drugs and other compounds, and has been studied for its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
4-(oxolan-3-yloxy)-1H-pyrazole has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been used as a starting material in the synthesis of several drugs, including aripiprazole, a drug used to treat schizophrenia and bipolar disorder. In addition, this compound has been used in the synthesis of several compounds with potential anti-cancer and anti-inflammatory properties. It has also been used in the synthesis of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Mecanismo De Acción
The exact mechanism of action of 4-(oxolan-3-yloxy)-1H-pyrazole is not fully understood. However, it is believed that this compound acts as an inhibitor of FAAH, which in turn leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are compounds that are naturally produced in the body and are involved in the regulation of various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, this compound may be able to modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to inhibit FAAH, which could potentially lead to an increase in the levels of endocannabinoids in the body, resulting in various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(oxolan-3-yloxy)-1H-pyrazole in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to use in the synthesis of other compounds, making it a useful intermediate for the synthesis of drugs and other compounds. However, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas.
Direcciones Futuras
The potential applications of 4-(oxolan-3-yloxy)-1H-pyrazole in the fields of medicine and biochemistry are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further studies could be conducted to explore potential therapeutic applications of this compound, such as its potential use in the treatment of various diseases. Finally, research could be conducted to identify other potential uses of this compound in the synthesis of drugs and other compounds.
Métodos De Síntesis
4-(oxolan-3-yloxy)-1H-pyrazole is synthesized through a process known as the Ugi four-component reaction. This is a multi-step reaction that involves the combination of four different starting materials, including an aldehyde, an amine, an isocyanide, and an acid. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and in an organic solvent, such as dimethylformamide (DMF). The reaction produces a pyrazole intermediate, which is then further reacted to form this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(oxolan-3-yloxy)-1H-pyrazole involves the reaction of 3-hydroxyoxolan-4-one with hydrazine hydrate followed by cyclization with acetic anhydride.", "Starting Materials": [ "3-hydroxyoxolan-4-one", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-hydroxyoxolan-4-one is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-(oxolan-3-yloxy)hydrazine.", "Step 2: The resulting 4-(oxolan-3-yloxy)hydrazine is then treated with acetic anhydride in the presence of pyridine at room temperature to form the final product, 4-(oxolan-3-yloxy)-1H-pyrazole." ] } | |
Número CAS |
1893850-80-0 |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)
